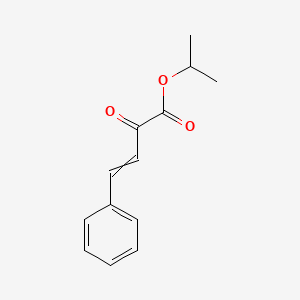

Propan-2-yl 2-oxo-4-phenylbut-3-enoate

Description

Structure

3D Structure

Properties

CAS No. |

111160-44-2 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

propan-2-yl 2-oxo-4-phenylbut-3-enoate |

InChI |

InChI=1S/C13H14O3/c1-10(2)16-13(15)12(14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

PTONBLJWAXSXCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Propan 2 Yl 2 Oxo 4 Phenylbut 3 Enoate and Its Analogues

Strategies for Carbon-Carbon Bond Formation Leading to the 2-oxo-4-phenylbut-3-enoate Skeleton

The formation of the carbon backbone of propan-2-yl 2-oxo-4-phenylbut-3-enoate is a critical step that can be achieved through various synthetic strategies. This section delves into established and potential methods for constructing this α-keto acid derivative.

Aldol (B89426) Condensation Approaches

Aldol condensation reactions represent a classical and effective method for the formation of carbon-carbon bonds. In the context of synthesizing the 2-oxo-4-phenylbut-3-enoate skeleton, this approach typically involves the reaction of a pyruvate (B1213749) derivative with benzaldehyde (B42025).

The direct condensation of pyruvic acid and benzaldehyde serves as a foundational method for assembling the 4-phenyl-2-oxobut-3-enoic acid structure. This reaction is typically base-catalyzed, with the base facilitating the deprotonation of the α-carbon of pyruvic acid, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

A common approach involves the use of a base such as potassium hydroxide (B78521). The reaction proceeds via an aldol addition, followed by a dehydration step (elimination of a water molecule) to yield the α,β-unsaturated keto acid. This pathway provides a direct route to the desired carbon skeleton.

| Reactants | Catalyst | Product | Reference |

| Phenyl aldehyde, Pyruvic acid | Potassium hydroxide | 4-phenyl-2-oxo-3-butenoic acid potassium | researchgate.net |

This table outlines the key components in the aldol condensation pathway for the synthesis of the 4-phenyl-2-oxo-3-butenoic acid skeleton.

In a variation of the above pathway, the potassium salt of 4-phenyl-2-oxo-3-butenoic acid, also known as potassium benzylidene pyruvate, is formed as a key intermediate. researchgate.net This salt often precipitates from the reaction mixture, facilitating its isolation and purification.

The formation of this potassium salt is a direct consequence of the aldol condensation of benzaldehyde and pyruvic acid in the presence of potassium hydroxide. researchgate.net The subsequent acidification of this intermediate with a suitable acid, such as hydrochloric acid, protonates the carboxylate, yielding the free acid, 4-phenyl-2-oxo-3-butenoic acid. researchgate.net This two-step process, involving the formation and subsequent acidification of the potassium salt, can be an effective method for obtaining the target acid in a purified form.

Dehydrogenative Cross-Coupling Reactions in Related Systems

While not a direct reported synthesis for this compound itself, dehydrogenative cross-coupling reactions represent a modern and atom-economical approach that could be conceptually applied to the synthesis of the 2-oxo-4-phenylbut-3-enoate skeleton. These reactions involve the formation of a carbon-carbon bond between two C-H bonds, typically with the assistance of a metal catalyst and an oxidant.

For instance, the synthesis of α,β-unsaturated ketones has been achieved through the C(sp³)–H functionalization of acetophenones and methylarenes using an iron catalyst. nih.gov This type of reaction, which forms a new C-C bond by removing two hydrogen atoms, offers a potential alternative to classical condensation methods. Another related strategy is the oxidative coupling of styrenes with other molecules, which has been explored using various catalytic systems. researchgate.netrsc.orgnih.gov These methods highlight the potential for developing novel synthetic routes to the target compound's framework.

| Coupling Partners | Catalyst/Conditions | Product Type | Relevance |

| Acetophenone and Methylarene | FeCl₃·6H₂O, DMF, Air | α,β-Unsaturated ketones | Demonstrates C-C bond formation via C(sp³)-H functionalization. nih.gov |

| Styrenes and Alkyl Radicals | Paired Electrocatalysis | Oxidative Alkylation Products | Illustrates oxidative C-C bond formation involving an alkene. rsc.org |

| Styrenes and Pinacolborane | Mn(I)-complex | Alkenyl Boronate Esters | Shows dehydrogenative coupling of styrenes. nih.gov |

This table presents examples of dehydrogenative cross-coupling reactions in related systems that could be analogous to the synthesis of the 2-oxo-4-phenylbut-3-enoate skeleton.

Esterification and Transesterification Reactions for Isopropyl Moiety Incorporation

Once the 4-phenyl-2-oxo-3-butenoic acid skeleton has been synthesized, the final step in the formation of this compound is the introduction of the isopropyl group via an esterification reaction.

Direct Esterification with Isopropanol

The most straightforward method for incorporating the isopropyl moiety is the direct esterification of 4-phenyl-2-oxo-3-butenoic acid with isopropanol. This reaction is typically acid-catalyzed, a classic method known as the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.orgmdpi.commasterorganicchemistry.com

In this process, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product side, it is common to use an excess of the alcohol (isopropanol) or to remove the water that is formed during the reaction. masterorganicchemistry.comorganic-chemistry.org

| Carboxylic Acid | Alcohol | Catalyst | Reaction Type |

| 4-phenyl-2-oxo-3-butenoic acid | Isopropanol | Strong Acid (e.g., H₂SO₄, TsOH) | Fischer-Speier Esterification |

This table details the components for the direct esterification of 4-phenyl-2-oxo-3-butenoic acid with isopropanol.

Conversion from Related α-Keto Acids

A primary and straightforward route to this compound involves the esterification of its corresponding α-keto acid, 4-phenyl-2-oxo-3-butenoic acid. This precursor is accessible through classical organic reactions, most notably the aldol condensation.

One documented pathway involves the aldol condensation of benzaldehyde with pyruvic acid in the presence of a base like potassium hydroxide. This reaction first yields the potassium salt of 4-phenyl-2-oxo-3-butenoic acid. Subsequent acidification provides the free α-keto acid. google.com Although the direct synthesis of the isopropyl ester is not detailed in this specific literature, the established synthesis of the ethyl ester, ethyl 4-phenyl-2-oxo-3-butenoate, through esterification of the acid suggests a parallel and feasible route. google.com The synthesis of the target compound would thus involve the reaction of 4-phenyl-2-oxo-3-butenoic acid with isopropanol, typically under acidic conditions to facilitate the esterification process.

Another method for synthesizing the parent acid structure involves the Friedel-Crafts acylation of an aromatic compound with maleic anhydride (B1165640). For instance, the reaction of benzene (B151609) with maleic anhydride in the presence of aluminum chloride yields 4-phenyl-4-oxo-2-butenoic acid. prepchem.comgoogle.com While this provides an isomer of the desired keto acid precursor, it highlights a valid strategy for constructing the core phenylbutenoic acid skeleton.

The general reaction scheme for the preparation via aldol condensation and subsequent esterification can be summarized as follows:

Step 1: Synthesis of 4-phenyl-2-oxo-3-butenoic acid

| Reactants | Reagents | Product |

|---|

Step 2: Esterification

| Reactants | Reagents | Product |

|---|

Multi-Component Reaction Sequences for Complex Analogues

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single step, avoiding the isolation of intermediates. For the synthesis of analogues of this compound, a one-pot, three-component reaction has been developed. mdpi.com

This methodology has been successfully applied to synthesize (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. The reaction involves benzylideneacetone (B49655) (a structural analogue of the target compound's core), benzothiazole (B30560), and an alkyl chloroformate. In this process, the benzothiazole and alkyl chloroformate react in situ to form an electrophilic N-alkoxycarbonylbenzothiazolium species. This intermediate then reacts with benzylideneacetone in an α-amidoalkylation reaction to yield the final complex analogue. mdpi.com

The reaction conditions were optimized by varying the solvent and temperature, with the best yields obtained in 1,2-dichloroethane (B1671644) at room temperature over an extended period. mdpi.com This approach highlights the utility of MCRs in generating structural diversity around the 2-oxo-4-phenylbut-3-enoate scaffold.

| Product | Alkyl Chloroformate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | Methyl Chloroformate | 1,2-dichloroethane | 20-25 | 80 | 75 |

| Ethyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | Ethyl Chloroformate | 1,2-dichloroethane | 20-25 | 72 | 78 |

Reactivity and Mechanistic Investigations of Propan 2 Yl 2 Oxo 4 Phenylbut 3 Enoate

Reductive Transformations and Hydrogenation Studies

The reduction of α,β-unsaturated keto compounds can proceed via several pathways, leading to a variety of products depending on the reagents and reaction conditions employed. For a compound like propan-2-yl 2-oxo-4-phenylbut-3-enoate, the primary sites for reduction are the carbon-carbon double bond and the ketone carbonyl group.

Chemoselective Reduction:

A key challenge in the reduction of such multifunctional molecules is achieving chemoselectivity—that is, selectively reducing one functional group in the presence of another.

1,4-Conjugate Reduction: This pathway involves the addition of a hydride to the β-carbon of the conjugated system, leading to the saturation of the carbon-carbon double bond. The initial product is an enolate, which is then protonated to yield the corresponding saturated keto-ester, propan-2-yl 2-oxo-4-phenylbutanoate. This type of reduction is often achieved using reagents like sodium dithionite (B78146) or through catalytic transfer hydrogenation. For instance, systems composed of nickel(II) chloride, lithium metal, and a catalytic polymer-supported arene in ethanol (B145695) have been shown to efficiently catalyze the 1,4-reduction of various α,β-unsaturated carbonyl compounds. organic-chemistry.org

1,2-Reduction: This involves the direct reduction of the ketone carbonyl group to a hydroxyl group, yielding an allylic alcohol. This can be accomplished using selective reducing agents such as sodium borohydride, often at low temperatures to enhance selectivity.

Complete Reduction: The use of stronger reducing agents or more forcing reaction conditions can lead to the reduction of both the double bond and the ketone, resulting in the formation of a saturated alcohol.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of unsaturated compounds. The outcome of the hydrogenation of this compound would be highly dependent on the choice of catalyst, solvent, and reaction conditions.

| Catalyst System | Predominant Product Type | Reference Compound Class |

| Palladium on Carbon (Pd/C) | Saturated Keto-ester | α,β-Unsaturated Ketones |

| Raney Nickel (Ra-Ni) | Saturated Keto-ester or Saturated Alcohol | α,β-Unsaturated Carbonyls |

| Rhodium Complexes | Saturated Keto-ester | α,β-Unsaturated Ketones |

| Ruthenium Complexes | Saturated Keto-ester or Allylic Alcohol | (E)-2-oxo-4-arylbut-3-enoic acids |

Data in this table is based on the general reactivity of the specified compound classes and not on direct experimental results for this compound.

For example, the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids has been achieved using a Ru catalyst with a chiral ligand, yielding 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. nih.gov This suggests that similar catalytic systems could potentially be employed for the asymmetric hydrogenation of this compound to afford chiral hydroxy esters.

Computational and Experimental Mechanistic Elucidation of Reactivity Pathways

The detailed understanding of the reaction mechanisms for the transformations of this compound would rely on a synergistic approach combining experimental observations and computational chemistry. While no specific mechanistic studies for this exact compound are readily available, the principles can be inferred from related systems.

Experimental Approaches:

Isotope Labeling Studies: The use of deuterated reagents (e.g., D2 gas in hydrogenation) can help to trace the pathway of hydrogen atoms and elucidate the nature of the intermediates involved in the reaction.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to observe the formation and consumption of intermediates during the course of a reaction.

Isolation and Characterization of Intermediates: In some cases, it may be possible to isolate and characterize key reaction intermediates, providing direct evidence for a proposed mechanistic pathway.

Computational Modeling:

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms in organic chemistry. For the reductive transformations of this compound, computational studies could be employed to:

Model Reaction Pathways: DFT calculations can be used to map out the potential energy surfaces for different reaction pathways, such as 1,2- versus 1,4-reduction. This involves calculating the energies of reactants, transition states, intermediates, and products.

Determine Transition State Geometries and Energies: The identification of transition state structures is crucial for understanding the kinetics of a reaction. Computational methods can provide detailed information about the geometry of these transient species and the energy barriers associated with them.

Investigate Catalyst-Substrate Interactions: In catalytic reactions, computational modeling can shed light on how the substrate binds to the catalyst and how the catalyst facilitates the chemical transformation. This can aid in the rational design of more efficient and selective catalysts.

Predict Product Selectivity: By comparing the activation energies for different reaction pathways, it is often possible to predict the major product of a reaction under a given set of conditions.

Applications of Propan 2 Yl 2 Oxo 4 Phenylbut 3 Enoate As a Synthetic Building Block

Construction of Chiral α-Substituted β-Hydroxy Lactones

The synthesis of enantiomerically pure β-lactones is of significant interest due to their presence in numerous biologically active natural products and their utility as versatile synthetic intermediates. While direct asymmetric synthesis of β-lactones from propan-2-yl 2-oxo-4-phenylbut-3-enoate is not extensively documented, the broader class of α,β-unsaturated esters serves as a key substrate in various catalytic asymmetric methodologies to produce chiral lactones.

One prominent strategy involves the use of copper(I)-catalyzed direct vinylogous aldol (B89426) reactions (DVAR) of β,γ-unsaturated esters with various aldehydes to yield chiral α,β-unsaturated δ-lactones. Although this method applies to δ-lactones, the underlying principles of generating a chiral enolate and its subsequent reaction can be conceptually extended. For the synthesis of β-lactones, a plausible approach would involve an asymmetric Michael addition of a nucleophile to the β-position of this compound, followed by diastereoselective reduction of the ketone and subsequent intramolecular cyclization.

Alternatively, catalytic enantioselective methods for the synthesis of perfluoroalkyl-substituted β-lactones have been developed using an isothiourea-catalyzed reaction of symmetric anhydrides with perfluoroalkylketones. This reaction proceeds via a concerted asynchronous [2+2] cycloaddition. Adapting such a strategy to this compound would require the generation of a suitable ketene (B1206846) equivalent that could then undergo a catalyzed cycloaddition with an aldehyde to furnish the desired chiral β-lactone.

The development of robust and highly stereoselective methods for the conversion of α,β-unsaturated lactones to their β-substituted counterparts has also been a focus of research. For instance, the copper-catalyzed asymmetric conjugate addition of alkylzirconium reagents to α,β-unsaturated lactones has proven effective for synthesizing β-substituted lactones.

| Reaction Type | Catalyst/Reagent | Product Type | Key Features |

| Direct Vinylogous Aldol Reaction (DVAR) | Copper(I) complexes | Chiral α,β-unsaturated δ-lactones | High enantioselectivity, broad substrate scope. |

| Asymmetric Conjugate Addition | Alkylzirconium/Copper catalyst | β-substituted lactones | Tolerates a wide variety of functional groups. |

| Catalytic [2+2] Cycloaddition | Isothiourea (HyperBTM) | Perfluoroalkyl-substituted β-lactones | High diastereo- and enantioselectivity. |

Synthesis of Diverse Heterocyclic Frameworks

The rich reactivity of this compound makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds. Its α,β-unsaturated ketone moiety can act as a Michael acceptor, and the keto and ester functionalities provide additional sites for cyclization reactions.

Benzothiazole-Containing Compounds

Benzothiazoles are a privileged class of heterocyclic compounds with a wide range of biological activities. A convenient one-pot, three-component reaction has been developed for the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. This reaction utilizes benzylideneacetone (B49655), a close structural analog of the core of this compound, which reacts with electrophilic N-alkoxycarbonylbenzothiazolium species generated in situ. By analogy, this compound is expected to undergo a similar transformation to yield the corresponding benzothiazole (B30560) derivatives.

The reaction conditions for the synthesis of the benzylideneacetone-derived benzothiazoles were optimized by varying the solvent, temperature, and reaction time. The best yields were obtained using a twofold excess of benzothiazole and alkyl chloroformates in 1,2-dichloroethane (B1671644) at room temperature.

| Reactants | Reaction Conditions | Product | Yield |

| Benzylideneacetone, Benzothiazole, Ethyl Chloroformate | 1,2-dichloroethane, 25 °C, 80 h | Ethyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | 70% |

| Benzylideneacetone, Benzothiazole, Methyl Chloroformate | 1,2-dichloroethane, 25 °C, 80 h | Methyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | 76% |

Thiazolopyridine Derivatives

Thiazolopyridines are another important class of fused heterocyclic compounds with diverse pharmacological properties. The synthesis of thiazolopyridine derivatives often involves the reaction of α,β-unsaturated ketones with a suitable thiazole-based precursor. For instance, a series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via a [3+3] cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. This general strategy suggests that this compound could serve as a viable substrate for the synthesis of novel thiazolopyridine derivatives.

Furanone, Pyrrolone, Pyridazinone, and Imidazole (B134444) Scaffolds

The versatile reactivity of α,β-unsaturated ketoesters like this compound allows for their use in the synthesis of a variety of other five- and six-membered heterocyclic systems.

Furanones: The synthesis of 3(2H)-furanones can be achieved through various methods, including the cycloisomerization of allenic hydroxyketones and the domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids. While not a direct application of the title compound, these methods highlight the general strategies for forming the furanone ring that could potentially be adapted. A more direct approach could involve a Michael addition to the α,β-unsaturated system followed by an intramolecular cyclization involving the keto and ester groups.

Pyrrolones: Polysubstituted pyrroles can be synthesized via a copper-catalyzed three-component reaction of α-diazoketones, nitroalkenes, and amines. A more direct route to 1H-pyrrol-3(2H)-ones involves a one-pot, three-component reaction of 2,3-diketo esters with amines and ketones. This compound, as an α,β-unsaturated ketoester, could potentially undergo a conjugate addition of an amine followed by intramolecular cyclization to yield pyrrolone derivatives.

Pyridazinones: Pyridazinones are traditionally synthesized by the reaction of β-keto esters with hydrazine (B178648) and its derivatives. This compound can be readily converted to the corresponding β-keto ester via Michael addition. Subsequent reaction with hydrazine would then yield the desired pyridazinone scaffold. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate, another α,β-unsaturated ester, with hydrazine hydrate (B1144303) has been shown to produce malonohydrazide, indicating the susceptibility of such systems to react with hydrazine.

Imidazole Scaffolds: The synthesis of imidazole derivatives can be achieved through the Michael addition of imidazole to α,β-unsaturated carbonyl compounds. This reaction provides a direct route to N-substituted imidazole derivatives. Furthermore, green synthetic methods using heterogeneous catalysts like Mg-Al layered double hydroxide (B78521) have been developed for the Michael addition of imidazoles to α,β-unsaturated ketones.

Precursor in the Generation of α-Hydroxy Acids from Biomass-Derived Sources

The conversion of biomass into valuable chemicals is a cornerstone of green chemistry. While there is no direct evidence in the searched literature linking this compound to the generation of α-hydroxy acids from biomass, its chemical structure suggests potential pathways. α-Hydroxy acids are important building blocks in the chemical and pharmaceutical industries. Biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural, can be converted into a variety of organic compounds. It is conceivable that through a series of transformations, a biomass-derived intermediate could be converted into a molecule with a similar reactive profile to this compound.

For instance, the synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones derived from biomass has been reported. This highlights a pathway from renewable resources to functionalized carboxylic acids.

Role in the Elaboration of Advanced Organic Architectures

The term "advanced organic architectures" encompasses a wide range of complex molecules, including natural products, medicinally relevant compounds, and materials with unique properties. The ability of this compound to participate in multicomponent and domino reactions makes it a powerful tool for the construction of such intricate structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. The diverse functionalities within this compound make it an ideal candidate for MCRs. For example, the aforementioned three-component synthesis of benzothiazole derivatives is a testament to its potential in this area.

Furthermore, the synthesis of bioactive 1,2,4-oxadiazole (B8745197) natural product analogs has been achieved through multi-step syntheses, showcasing the construction of complex bioactive molecules. The development of novel multicomponent reactions for the synthesis of spiro heterocycles further underscores the potential for creating advanced architectures from relatively simple starting materials. The application of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis has been reviewed, highlighting their role in the synthesis of chiral building blocks for natural products and drugs.

Biomolecular Interactions and Enzyme Modulation Via Propan 2 Yl 2 Oxo 4 Phenylbut 3 Enoate Derivatives: in Vitro Studies

Histone Deacetylase (HDAC) Inhibition by Aryl Butenoic Acid Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs has become a promising strategy in cancer therapy. Aryl butenoic acid derivatives have been identified as a novel class of HDAC inhibitors. Current time information in Lycoming County, US.

In Vitro Fluorometric Assay Evaluations

The inhibitory activity of aryl butenoic acid derivatives against HDACs has been quantified using in vitro fluorometric assays. These assays typically utilize a HeLa nuclear extract, which contains various HDAC isoforms, and a fluorogenic substrate. The deacetylation of the substrate by HDACs leads to a fluorescent signal, and the reduction of this signal in the presence of an inhibitor is a measure of its potency.

Several synthesized aryl butenoic acid derivatives have demonstrated promising HDAC inhibition in these assays. For instance, certain derivatives have shown significant inhibition at a concentration of 500 µM. tubitak.gov.tr The inhibitory potential of these compounds is often compared to known HDAC inhibitors like sodium butyrate.

Below is a data table summarizing the in vitro HDAC inhibitory activity of selected aryl butenoic acid derivatives.

| Compound ID | Phenyl Ring Substitution | Metal Binding Group | % HDAC Inhibition (at 500 µM) |

| 3a | 4-OH | Enoic ester | High |

| 3e | 2,4-(OH)2 | Enoic ester | High |

| 3f | 3,4-(OH)2 | Enoic ester | High |

| 3g | 3,4,5-(OH)3 | Enoic ester | High |

| Resveratrol | 3,5,4'-(OH)3 | - | IC50: 650 µM tubitak.gov.tr |

Molecular Docking and Binding Site Analysis of HDAC Inhibitors

To elucidate the molecular basis of HDAC inhibition by aryl butenoic acid derivatives, molecular docking studies have been employed. These computational simulations predict the binding conformation and interactions of the inhibitors within the active site of HDAC enzymes, particularly HDAC8. researchgate.net

The typical pharmacophore for HDAC inhibitors consists of a cap group, a linker, and a metal-binding group that interacts with the zinc ion in the enzyme's active site. tubitak.gov.tr For aryl butenoic acid derivatives, the substituted phenyl ring acts as the cap group, the butenoic acid chain serves as the linker, and the enoic ester or a salt thereof functions as the zinc-binding group. Current time information in Lycoming County, US.

Docking studies have revealed that these compounds can fit into the active site of HDACs, with the metal-binding group coordinating with the catalytic zinc ion. The aryl cap group often engages in hydrophobic interactions with residues at the rim of the active site, while the linker spans the catalytic tunnel. nih.gov Specific interactions, such as hydrogen bonding with key amino acid residues, contribute to the binding affinity and inhibitory potency. nih.gov

Structure-Activity Relationship (SAR) Studies for HDAC Inhibition

Structure-activity relationship (SAR) studies of aryl butenoic acid derivatives have provided valuable insights into the chemical features that govern their HDAC inhibitory activity. These studies have systematically modified different parts of the molecule—the cap group, the linker, and the metal-binding group—and evaluated the impact on inhibitory potency. nih.gov

Key SAR findings for aryl butenoic acid derivatives as HDAC inhibitors include:

Cap Group: The substitution pattern on the phenyl ring significantly influences activity. Hydroxy and methoxy (B1213986) substitutions have been explored, with the position and number of these groups affecting the inhibitory potential. Current time information in Lycoming County, US.

Linker: The presence of a double bond in the butenoic acid linker appears to be a crucial feature for the activity of this class of compounds. Current time information in Lycoming County, US.

Metal-Binding Group: The enoic ester and its corresponding salts have been investigated as zinc-binding groups. The nature of this group is critical for coordinating with the zinc ion in the HDAC active site. Current time information in Lycoming County, US.

These SAR studies are instrumental in guiding the design of more potent and potentially isoform-selective HDAC inhibitors. nih.gov

Inhibition of Influenza Virus PA Endonuclease by Related Diketo Acid Derivatives: An Enzymatic Approach

The influenza virus PA endonuclease is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. This enzyme is responsible for "cap-snatching," a process where it cleaves host pre-mRNAs to generate primers for the synthesis of viral mRNAs. Diketo acid (DKA) derivatives have been identified as potent inhibitors of the influenza PA endonuclease. nih.gov

Enzymatic assays are employed to evaluate the inhibitory activity of these compounds. These assays typically measure the cleavage of a labeled RNA substrate by the purified PA endonuclease in the presence and absence of the inhibitor. The reduction in substrate cleavage indicates the inhibitory potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50).

Several diketo acid derivatives have demonstrated potent inhibition of the influenza PA endonuclease in the nanomolar to low micromolar range. acs.orgresearchgate.net

Below is a data table summarizing the in vitro inhibitory activity of selected diketo acid derivatives against influenza PA endonuclease.

| Compound ID | Scaffold | PA Endonuclease IC50 |

| L-742,001 | Diketo acid | ~1.2 µM nih.gov |

| Compound 63 | 5-Hydroxy-2-methyl-1-phenylpyridin-4(1H)-one derivative | 36 ± 7 nM acs.org |

| Compound 71 | 1-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyridin-4(1H)-one derivative | 14 nM acs.org |

| IN5 | Diketo acid derivative | ~1 µM nih.gov |

| IN16 | Diketo acid derivative | ~1 µM nih.gov |

Modulation of Protein Trafficking by 4-Phenylbut-3-enoate Analogs: In Vitro Cell-Based Assessments

While direct studies on 4-phenylbut-3-enoate analogs and their impact on protein trafficking are limited, research on the closely related compound, 4-phenylbutyric acid (4-PBA), provides significant insights into the potential effects of this chemical scaffold on cellular protein transport mechanisms. 4-PBA is known to act as a chemical chaperone, assisting in the proper folding and trafficking of misfolded proteins.

In vitro cell-based assessments have demonstrated that 4-PBA can rescue trafficking defects of certain mutant proteins. For example, it has been shown to correct the mislocalization of mutant forms of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and the hERG potassium channel. The mechanism of action is thought to involve the modulation of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). By alleviating ER stress, 4-PBA can facilitate the correct folding and subsequent transport of proteins from the ER to their final cellular destinations.

These findings suggest that 4-phenylbut-3-enoate analogs, due to their structural similarity to 4-PBA, may also possess the ability to modulate protein trafficking. Further in vitro cell-based assessments would be necessary to confirm this hypothesis and to elucidate the specific effects of the butenoate unsaturation on this activity.

Advanced Computational Chemistry Approaches in Molecular Design and Interaction Prediction

Advanced computational chemistry approaches are integral to the design and development of novel enzyme inhibitors, including derivatives of propan-2-yl 2-oxo-4-phenylbut-3-enoate. These in silico methods provide valuable insights into molecular interactions and can predict the properties of new chemical entities before their synthesis, thereby accelerating the drug discovery process.

One of the primary applications of computational chemistry in this context is molecular docking , as discussed in section 5.1.2. This technique predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are important for activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.

Furthermore, computational methods are employed for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. researchgate.net These predictions are crucial in the early stages of drug design to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures. nih.gov Various software tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. jscimedcentral.com

More advanced techniques, such as quantum mechanical (QM) calculations , can provide a more accurate description of the electronic properties of molecules. nih.govnih.gov QM methods can be used to calculate parameters like partial charges and molecular orbital energies, which can be used to refine molecular docking and QSAR models. ijsdr.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods allow for the high-accuracy QM treatment of the active site of an enzyme while the rest of the protein is treated with more computationally efficient molecular mechanics methods. profacgen.com These advanced computational approaches, when used in an integrated manner, provide a powerful platform for the rational design of novel and effective enzyme inhibitors based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Propan-2-yl 2-oxo-4-phenylbut-3-enoate, and how do solvent and temperature influence yield?

- Methodology : The compound can be synthesized via hydroacylation of phenylacetylene with ethyl glyoxalate using a Cu/MOF-74 catalyst in toluene, achieving a 58% yield under optimized conditions. Solvent polarity and temperature (e.g., 80–100°C) significantly impact reaction efficiency. Toluene is preferred due to its non-polar nature, which stabilizes intermediates. Temperature optimization should balance reaction rate and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the ester group (propan-2-yl), α,β-unsaturated ketone (2-oxo-4-phenylbut-3-enoate), and stereochemistry.

- IR spectroscopy to identify carbonyl stretches (~1700–1750 cm⁻¹ for ester and ketone groups).

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.

- X-ray crystallography (if crystalline) using SHELXL for structural refinement .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Follow general ester-handling guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood to minimize inhalation risks.

- Store separately from oxidizing agents and dispose of waste via certified chemical disposal services.

- Monitor for potential α,β-unsaturated ketone reactivity (e.g., Michael addition side reactions) .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of the α,β-unsaturated ketone moiety in this compound?

- Methodology : Perform density functional theory (DFT) calculations to:

- Map electron density distributions to predict nucleophilic attack sites.

- Simulate transition states for conjugate addition reactions (e.g., with amines or thiols).

- Compare computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress).

- Validate models using crystallographic data from SHELX-refined structures .

Q. What strategies resolve contradictions in catalytic efficiency when transitioning from Cu/MOF-74 to other catalysts?

- Methodology :

- Comparative kinetic studies : Measure turnover frequencies (TOF) and activation energies for different catalysts (e.g., Pd, Rh complexes).

- Surface analysis : Use XPS or TEM to assess catalyst stability and active site availability.

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates in alternative catalytic systems.

- Mechanistic probes : Isotopic labeling (e.g., deuterated substrates) to identify rate-determining steps .

Q. How can impurity profiling be conducted for this compound in pharmaceutical contexts?

- Methodology :

- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.

- Reference standards : Compare retention times and MS/MS fragments with known impurities (e.g., hydrolyzed ester or oxidized ketone derivatives).

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways .

Q. What role does the propan-2-yl ester group play in the compound’s stability under acidic/basic conditions?

- Methodology :

- Hydrolysis kinetics : Monitor ester cleavage via HPLC under varying pH (e.g., 0.1M HCl vs. NaOH).

- Activation energy calculation : Use Arrhenius plots to compare degradation rates at different temperatures.

- Steric effects analysis : Compare with bulkier esters (e.g., tert-butyl) to assess steric protection of the ester linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.